2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol typically involves the reaction of 4-bromo-3-methylaniline with 4-chlorosalicylaldehyde under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the imine bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Chemical Reactions Analysis
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics Research: It is used as a biochemical tool in the study of protein structures and functions.
Biochemical Studies: The compound is employed in various biochemical assays to investigate enzyme activities and interactions.
Pharmaceutical Research: It serves as a precursor in the synthesis of potential pharmaceutical agents.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, leading to changes in their activity and function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol can be compared with other similar compounds, such as:
2-{[(4-bromo-3-methylphenyl)amino]methyl}-4-chlorophenol: This compound has a similar structure but differs in the presence of an amino group instead of an imino group.
This compound: This compound is used in similar research applications but may have different reactivity and properties due to slight structural variations.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-bromo-3-methylphenyl)iminomethyl]-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-6-12(3-4-13(9)15)17-8-10-7-11(16)2-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYCIKGZRVETHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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